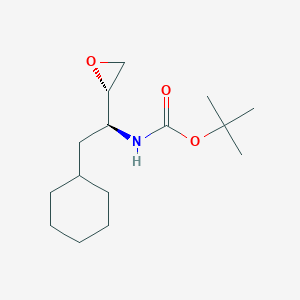

ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE

Description

Properties

IUPAC Name |

tert-butyl N-[(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMDRWOEBLIOTE-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H]2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431251 |

Source

|

| Record name | tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107202-62-0 |

Source

|

| Record name | tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architectonics of Irreversible Inhibition: A Technical Guide to the Mechanism of N-Boc Protected Amino Epoxides

For researchers, scientists, and drug development professionals navigating the intricate landscape of protease inhibition, N-Boc protected amino epoxides represent a pivotal class of molecules. Their capacity for potent and irreversible inactivation of cysteine proteases has cemented their role as invaluable research tools and promising therapeutic scaffolds. This guide provides an in-depth exploration of their core mechanism of action, grounded in established biochemical principles and supported by field-proven methodologies.

Introduction: The Strategic Design of Covalent Inhibitors

Cysteine proteases, a ubiquitous class of enzymes, play critical roles in a myriad of physiological and pathological processes, from protein turnover to apoptosis and viral replication.[1] Their catalytic activity is predicated on a highly reactive cysteine residue within the enzyme's active site.[1] N-Boc protected amino epoxides are meticulously designed to exploit this catalytic machinery, acting as mechanism-based irreversible inhibitors.[2]

The design of these inhibitors is a testament to strategic molecular engineering. It incorporates three key features:

-

A Peptide-like Scaffold: This component, often composed of one or more amino acid residues, serves to guide the inhibitor to the active site of the target protease by mimicking the natural substrate. This interaction is crucial for the initial, non-covalent binding event.

-

The Epoxide "Warhead": This highly strained, three-membered ring is the electrophilic component responsible for the irreversible inactivation of the enzyme.[2]

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in peptide synthesis.[3] While its primary role is to prevent unwanted reactions at the N-terminus during the synthesis of the inhibitor's peptide backbone, its presence in the final molecule can influence solubility and binding characteristics.[4][]

The Stepwise Mechanism of Irreversible Inhibition

The inactivation of a cysteine protease by an N-Boc protected amino epoxide is a multi-step process that culminates in the formation of a stable covalent bond. This mechanism can be dissected into three key phases:

Initial Reversible Binding (E•I Complex Formation)

The process begins with the inhibitor reversibly binding to the active site of the cysteine protease to form an initial enzyme-inhibitor complex (E•I).[6] The specificity and affinity of this initial binding are largely dictated by the peptide-like portion of the inhibitor, which engages in non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the substrate-binding pockets (S-sites) of the protease.[7]

Acid-Catalyzed Epoxide Ring Opening

Once the inhibitor is positioned within the active site, the catalytic machinery of the protease facilitates the subsequent steps. A key feature of the cysteine protease active site is a histidine residue that acts as a general base, deprotonating the active site cysteine to a more nucleophilic thiolate anion. Concurrently, an oxyanion hole, formed by backbone amides, can stabilize developing negative charges. In the context of epoxide inhibition, a proton source in the active site, often the protonated histidine, is proposed to protonate the epoxide oxygen. This protonation further activates the epoxide ring, making it more susceptible to nucleophilic attack.

Nucleophilic Attack and Covalent Adduct Formation (E-I Complex)

The highly nucleophilic thiolate of the active site cysteine then attacks one of the electrophilic carbons of the protonated epoxide ring.[2] This results in the opening of the epoxide and the formation of a stable thioether bond between the inhibitor and the enzyme.[6] This covalent modification of the active site cysteine permanently inactivates the enzyme.[1]

The following diagram illustrates this intricate, step-by-step mechanism:

Caption: A workflow diagram illustrating the mechanism of covalent inhibition.

Experimental Validation of the Mechanism

The elucidation of this mechanism is the result of a confluence of biochemical and biophysical techniques. The following protocols provide a framework for the experimental validation of the interaction between N-Boc protected amino epoxides and cysteine proteases.

Kinetic Analysis of Irreversible Inhibition

The kinetics of irreversible inhibition are typically characterized by determining the inhibition constant (Ki) and the rate of inactivation (kinact).[6]

Step-by-Step Protocol:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the target cysteine protease and the N-Boc protected amino epoxide inhibitor in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT and 1 mM EDTA).

-

Incubation: Incubate the enzyme with various concentrations of the inhibitor at a constant temperature (e.g., 25°C).

-

Time-Point Sampling: At specific time intervals, withdraw aliquots from the incubation mixture.

-

Activity Assay: Immediately dilute the aliquots into a solution containing a fluorogenic substrate for the protease (e.g., Z-FR-AMC for cathepsins).

-

Data Acquisition: Monitor the rate of substrate hydrolysis by measuring the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time for each inhibitor concentration. The slope of this plot gives the pseudo-first-order rate constant (kobs). A secondary plot of kobs versus the inhibitor concentration will yield kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).[8]

Mass Spectrometry for Covalent Adduct Identification

Mass spectrometry is a powerful tool for confirming the formation of a covalent adduct and identifying the site of modification.[9]

Step-by-Step Protocol:

-

Inhibition Reaction: Incubate the cysteine protease with a slight excess of the N-Boc protected amino epoxide to ensure complete modification.

-

Sample Preparation: Denature the protein, reduce any remaining disulfide bonds, and alkylate free cysteines that were not modified by the inhibitor.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against the protein sequence, including a modification on the active site cysteine corresponding to the mass of the N-Boc protected amino epoxide. The identification of a peptide with this specific mass shift confirms the covalent modification. Fragmentation analysis (MS/MS) will pinpoint the exact cysteine residue that has been modified.[10]

X-ray Crystallography for Structural Elucidation

Co-crystallization of the inhibitor with the target protease can provide atomic-level detail of the covalent adduct and the binding interactions.

Step-by-Step Protocol:

-

Complex Formation: Incubate the purified cysteine protease with the N-Boc protected amino epoxide inhibitor to form the covalent complex.

-

Crystallization Screening: Screen for crystallization conditions using various precipitants, buffers, and additives.

-

Crystal Optimization: Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the protease. Refine the model to fit the electron density, which should clearly show the covalent linkage between the inhibitor and the active site cysteine.

Quantitative Data Summary

The potency of N-Boc protected amino epoxide inhibitors can vary significantly depending on the specific amino acid sequence and the target protease. The following table provides a summary of representative inhibition data for related compounds.

| Inhibitor | Target Protease | Inhibition Constant (Ki or IC50) | Reference |

| Boc-L-Tyr(Bzl)-OH | Soluble Epoxide Hydrolase (human) | KI in low micromolar range | [11] |

| Z-Arg-Lys-AOMK | Cathepsin B (pH 7.2) | IC50 = 20 nM | [12] |

| Z-Glu-Lys-AOMK | Cathepsin B (pH 7.2) | KI = 2300 nM | [12][13] |

| BOC-Leu-Gly-(S, S+R,R)-Azi-(OEt)2 | Cathepsin L | Potent Inhibitor | [14] |

Conclusion: A Versatile Tool for Protease Research and Drug Discovery

N-Boc protected amino epoxides are a powerful class of irreversible cysteine protease inhibitors. Their mechanism of action, a well-orchestrated sequence of reversible binding followed by covalent modification, makes them highly effective tools for studying enzyme function and for the development of novel therapeutics. The methodologies outlined in this guide provide a robust framework for characterizing their interactions with target proteases, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

-

Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. [Link]

- Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.

- Greenbaum, D. C., Medzihradszky, K. F., Burlingame, A., & Bogyo, M. (2000). Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools. Chemistry & biology, 7(8), 569-581.

-

Brömme, D., & Demuth, H. U. (1999). New peptidic cysteine protease inhibitors derived from the electrophilic alpha-amino acid aziridine-2, 3-dicarboxylic acid. Journal of medicinal chemistry, 42(4), 593-602. [Link]

-

Arat, R. O., & Thompson, P. R. (2014). A fragment-based method to discover irreversible covalent inhibitors of cysteine proteases. Journal of medicinal chemistry, 57(11), 4787-4799. [Link]

-

Hasumi, M., Morisseau, C., Inaba, R., Feng, C., & Hammock, B. D. (2019). N-Substituted amino acid inhibitors of the phosphatase domain of the soluble epoxide hydrolase. Biochemical and biophysical research communications, 515(1), 248-253. [Link]

-

Güttschow, M., & Neumann, U. (2020). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. Molecules, 25(19), 4471. [Link]

- Wiesner, J., Resemann, A., & Evans, C. (2015). Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics. Bioanalysis, 7(14), 1763-1780.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

-

Foley, C. A., Potempa, J., Goustin, A. S., & Sexton, J. Z. (2021). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. ACS chemical biology, 16(9), 1646-1657. [Link]

-

Foley, C. A., Potempa, J., Goustin, A. S., & Sexton, J. Z. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions. ACS Chemical Biology, 16(9), 1646-1657. [Link]

- Stepanenko, Y. D., & Stepanenko, O. V. (2018). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Expert review of proteomics, 15(9), 749-762.

- Agami, C., Couty, F., & Puchot, C. (2002).

- Weerapana, E., & Cravatt, B. F. (2007). Mass spectrometry characterization of peptides with N-Boc-S-benzyl-D-cysteine.

-

Geoghegan, K. F., & Johnson, K. A. (2021). A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma. Metabolites, 11(9), 593. [Link]

- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Albeck, A., & Kliper, S. (2000). Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. The Biochemical journal, 346 Pt 2(Pt 2), 537–540. [Link]

-

Schirmeister, T., Schmenger, T., & Krauth-Siegel, R. L. (2000). Epoxysuccinyl peptide-derived affinity labels for cathepsin B. FEBS letters, 482(1-2), 91-96. [Link]

-

Hartman, K., Mielczarek, P., & Silberring, J. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules (Basel, Switzerland), 25(4), 813. [Link]

- Pfizer Inc. (2023). Process for making cysteine protease inhibitors and compounds provided by that process.

-

Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Advances. (2024). [Link]

-

Hook, V., Funkelstein, L., Lu, D., Bark, S., Wegrzyn, J., & Hook, G. (2012). Cathepsin B dipeptidyl carboxypeptidase and endopeptidase activities demonstrated across a broad pH range. Biochemistry, 51(19), 4038-4047. [Link]

-

Asgian, J. L., James, K. E., Li, Z. Z., Carter, W., Barrett, A. J., Mikolajczyk, J., Salvesen, G. S., & Powers, J. C. (2002). Aza-peptide epoxides: a new class of inhibitors selective for clan CD cysteine proteases. Journal of medicinal chemistry, 45(23), 4958–4960. [Link]

-

Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. (2022). Molecules, 27(8), 2541. [Link]

-

PubChem. (n.d.). Boc-N-Me-Phe-OH. [Link]

-

RCSB PDB. (n.d.). 9PAP: STRUCTURE OF PAPAIN REFINED AT 1.65 ANGSTROMS RESOLUTION. [Link]

-

catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. (2021). IRIS . [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hzdr.de [hzdr.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New peptidic cysteine protease inhibitors derived from the electrophilic alpha-amino acid aziridine-2,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Bioavailability of Peptide Therapeutics with Epoxide Structures

Executive Summary

Peptide therapeutics represent a rapidly growing class of pharmaceuticals, prized for their high specificity and potency. A unique subset of these peptides incorporates an epoxide functional group, often as a key pharmacophoric element or "warhead" designed for covalent, irreversible binding to a biological target. A prime example is the peptide epoxyketone class of proteasome inhibitors used in oncology, such as carfilzomib.[1][2] While the epoxide's reactivity is fundamental to its therapeutic mechanism, it also presents significant challenges to the drug's chemical stability and subsequent bioavailability. This guide provides an in-depth technical analysis of these challenges, offering field-proven insights into the experimental design, analytical methodologies, and formulation strategies essential for the successful development of these complex molecules.

The Epoxide Moiety: A Double-Edged Sword

The epoxide, a three-membered cyclic ether, is characterized by significant ring strain, making its carbon atoms highly electrophilic and susceptible to nucleophilic attack.[3][4] This inherent reactivity is harnessed in drug design to form stable, covalent bonds with nucleophilic residues (e.g., the N-terminal threonine of the 20S proteasome) in the active site of a target protein, leading to potent and durable inhibition.[2]

However, this same reactivity makes the peptide vulnerable to degradation. Nucleophiles such as water, hydroxide ions, or even functional groups from excipients can attack the epoxide ring, leading to inactivation of the drug.[3] Therefore, a comprehensive understanding of the molecule's degradation pathways is the foundational pillar upon which all stability and formulation development rests.

Diagram: The Reactive Nature of the Epoxide Pharmacophore

The following diagram illustrates the susceptibility of the epoxide ring to nucleophilic attack, the core principle behind both its therapeutic action and its primary degradation pathway.

Caption: Duality of epoxide reactivity: therapeutic action vs. degradation.

Chemical Stability Assessment: Unveiling Degradation Pathways

A robust stability assessment program is non-negotiable and must be initiated early in development. The cornerstone of this program is the forced degradation study , also known as stress testing.[5] The objective is not to determine shelf-life but to deliberately generate degradation products to develop and validate a stability-indicating analytical method —a method capable of separating, detecting, and quantifying the active pharmaceutical ingredient (API) from all potential impurities and degradants.[6][7]

Causality Behind Stress Conditions

Forced degradation studies are mandated by regulatory bodies like the FDA and are guided by ICH Q1A(R2) principles.[5][8] The choice of stressors is not arbitrary; each is selected to mimic potential degradation pathways the drug may encounter during its lifecycle.[9][10]

| Stress Condition | Rationale & Causality | Typical Degradation Products |

| Acid/Base Hydrolysis | Simulates potential exposure to pH extremes during manufacturing or in physiological environments (e.g., the stomach). Critically, the epoxide ring-opening mechanism can shift from SN2-like (basic/neutral) to SN1-like (acidic), potentially altering which carbon is attacked and the resulting diol isomer.[3][11] | Ring-opened diols, cleavage of acid-labile peptide bonds (e.g., Asp-Pro).[12] |

| Oxidation | Represents exposure to atmospheric oxygen or oxidative impurities from excipients. For peptides, Met, Cys, Trp, and His residues are particularly susceptible.[6][13] For peptide epoxyketones, oxidation can also occur at other sites, such as tertiary amines (e.g., the morpholino group in carfilzomib).[14] | Sulfoxides (from Met), incorrect disulfides (from Cys), N-oxides.[12][14] |

| Thermal Degradation | Evaluates the effect of heat during manufacturing (e.g., lyophilization) and storage. Elevated temperatures accelerate inherent degradation pathways like hydrolysis, deamidation, and aggregation.[15] | Aggregates, deamidation products (isoAsp), racemized products, fragments from peptide bond cleavage. |

| Photostability | Assesses degradation upon exposure to light, as required by ICH Q1B. Light energy can catalyze oxidation and other radical-mediated reactions. | Photo-oxidized products, fragments. Some studies on carfilzomib suggest it is photodegradable under acidic conditions.[16] |

Protocol: Forced Degradation Study for an Epoxide-Containing Peptide

This protocol outlines a systematic approach to stress testing. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[7]

Objective: To generate potential degradation products of Peptide-X and develop a stability-indicating UPLC-MS method.

Materials:

-

Peptide-X drug substance

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade water, acetonitrile

-

Calibrated pH meter, analytical balance, UPLC-QTOF-MS system

-

Photostability chamber, temperature-controlled oven

Methodology:

-

Sample Preparation: Prepare a stock solution of Peptide-X at 1 mg/mL in an appropriate solvent (e.g., water/acetonitrile mixture).

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Neutralize aliquots with an equivalent amount of 0.1 M NaOH before UPLC injection.

-

Causality: The elevated temperature accelerates the hydrolytic cleavage of both the epoxide ring and labile peptide bonds.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Incubate at 60°C. Withdraw and neutralize aliquots (with 0.1 M HCl) at time points similar to the acid study.

-

Causality: Base-catalyzed hydrolysis of the epoxide is a primary concern. This condition also promotes deamidation of Asn/Gln and racemization.[12][13]

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Incubate at room temperature in the dark. Withdraw aliquots at 2, 8, and 24 hours.

-

Causality: H₂O₂ is a potent oxidizing agent used to predict the impact of atmospheric oxygen or peroxide impurities.

-

-

Thermal Degradation (Solution & Solid):

-

Solution: Heat the stock solution at 70°C.

-

Solid: Place lyophilized Peptide-X powder in the oven at 70°C.

-

Analyze samples at 24, 48, and 72 hours.

-

Causality: Compares the intrinsic stability of the molecule in its solid versus solution state. Peptides are generally much more stable when lyophilized.[12]

-

-

Photostability:

-

Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

Keep parallel control samples protected from light.

-

Causality: This is a self-validating system; the dark control differentiates between light-induced degradation and thermal degradation occurring at the chamber's temperature.

-

-

Analysis:

-

Analyze all stressed and control samples using a high-resolution UPLC-QTOF-MS method.

-

The UPLC method must demonstrate baseline separation between the parent Peptide-X peak and all process- and degradation-related impurity peaks.

-

The MS data is used to elucidate the structures of the degradation products by comparing their mass-to-charge ratios and fragmentation patterns with the parent drug.[8][17]

-

Diagram: Forced Degradation & Method Development Workflow

Caption: Workflow for forced degradation and stability-indicating method development.

Bioavailability of Epoxide-Containing Peptides: Overcoming Barriers

Bioavailability is the fraction of an administered drug that reaches systemic circulation.[18] For peptides, especially when administered orally, bioavailability is notoriously low, often in the single digits.[18] This is due to two primary barriers: enzymatic degradation and poor membrane permeability .[19][20]

Barriers to Oral Bioavailability

-

Enzymatic Degradation: The gastrointestinal (GI) tract is rich in proteases (e.g., pepsin, trypsin) that readily cleave peptide bonds, while enzymes in the bloodstream also contribute to degradation.[18][21]

-

Poor Permeability: Peptides are typically large, hydrophilic molecules.[21] They struggle to pass through the lipid bilayer of the intestinal epithelium (transcellular route) and are often too large to efficiently pass through the tight junctions between cells (paracellular route).[21]

The presence of an epoxide does not inherently solve these issues, so strategies must be employed to protect the peptide and facilitate its absorption.

Strategies for Enhancing Stability and Bioavailability

A multifaceted approach combining chemical modification and advanced formulation is often required.

-

Chemical Modification:

-

Macrocyclization: Linking the N- and C-termini of a peptide can dramatically improve its stability. The cyclic structure restricts the peptide's conformation, making it a poorer substrate for proteases. This strategy has been successfully explored for oral epoxyketone proteasome inhibitors.[22]

-

N-terminal Capping & Unnatural Amino Acids: Modifying the N-terminus (e.g., with pyroglutamic acid or acetylation) or incorporating D-amino acids or other non-natural residues can block recognition by exopeptidases and endopeptidases.

-

-

Formulation Strategies:

-

Enteric Coatings: These pH-sensitive polymers protect the peptide from the harsh acidic environment of the stomach, dissolving only in the more neutral pH of the small intestine.[23]

-

Permeation Enhancers: These excipients transiently open the tight junctions between intestinal cells, allowing peptides to pass through the paracellular route.[21] Examples include medium-chain fatty acids and their derivatives. The selection of an enhancer must be carefully balanced with its potential for toxicity.[21]

-

Enzyme Inhibitors: Co-administration of protease inhibitors can reduce pre-systemic degradation in the GI tract.[21]

-

Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Encapsulating the peptide in lipid-based systems can protect it from degradation and improve absorption via lymphatic pathways, bypassing first-pass metabolism in the liver.[23][24]

-

In Vitro Assessment of Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[25][26] It uses a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters (like P-glycoprotein, P-gp).[25][27]

Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of Peptide-X and to assess if it is a substrate for active efflux.

Methodology:

-

Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

-

Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values within the established range for your lab, confirming the integrity of the tight junctions. This is a critical self-validating step.

-

Transport Experiment (A-to-B):

-

Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Add the dosing solution containing Peptide-X (e.g., at 10 µM) to the apical (A, upper) chamber.

-

Add fresh transport buffer to the basolateral (B, lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.

-

-

Transport Experiment (B-to-A):

-

Simultaneously, perform the experiment in the reverse direction. Add the dosing solution to the basolateral chamber and sample from the apical chamber.

-

Causality: Comparing B-to-A and A-to-B transport reveals active efflux. If a compound is pumped out of the cells by transporters like P-gp (which are located on the apical membrane), the rate of transport from B to A will be significantly higher than from A to B.

-

-

Quantification: Analyze the concentration of Peptide-X in all samples using a sensitive method like LC-MS/MS.

-

Calculation:

-

Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

-

Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)

-

An ER > 2 is generally considered an indication that the compound is a substrate for active efflux.[25]

-

| Papp (A-to-B) Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |

| < 1 | Low |

| 1 - 10 | Moderate |

| > 10 | High |

Case Study: Carfilzomib

Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor approved for treating multiple myeloma.[16] Its development provides valuable insights into the challenges discussed.

-

Stability: Forced degradation studies of carfilzomib have shown it is susceptible to hydrolysis (acidic and alkaline), oxidation, and photolysis.[8][14] Major degradation pathways include N-oxide formation on the morpholino ring and racemization of amino acid residues.[14][15] The epoxide ring itself is a key site of hydrolytic degradation.[1]

-

Bioavailability: Carfilzomib is administered intravenously. Its poor oral bioavailability is a result of the classic peptide challenges: low permeability and susceptibility to enzymatic degradation. This highlights the need for the advanced formulation or chemical modification strategies discussed previously for developing next-generation oral epoxyketone inhibitors.[22]

Conclusion and Future Perspectives

Peptide therapeutics containing epoxide structures are a powerful drug class, but their development is a delicate balancing act. The very chemical feature that provides therapeutic efficacy is also the primary driver of instability. A successful development program requires a deep, mechanistic understanding of the molecule's degradation pathways, which can only be achieved through meticulously designed forced degradation studies. The resulting stability-indicating methods are the bedrock of quality control and formulation development. Overcoming the profound challenge of poor oral bioavailability will rely on continued innovation in areas like peptide macrocyclization and sophisticated drug delivery systems that can protect the peptide from degradation while enhancing its transport across the intestinal barrier. As analytical techniques become more sensitive and formulation technologies more advanced, the potential to unlock the full therapeutic promise of these complex molecules will continue to grow.

References

-

Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Formulation strategies to improve oral peptide delivery. (2014). PubMed.[Link]

-

Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC - NIH.[Link]

-

Oral delivery of peptide drugs: barriers and developments. (n.d.). PubMed.[Link]

-

Formulation Strategies to Improve Oral Peptide Delivery. (n.d.). Taylor & Francis Online.[Link]

-

Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.[Link]

-

Formulation Strategies to Improve Oral Peptide Delivery. (2014). ResearchGate.[Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.[Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate.[Link]

-

The Oral Bioavailability of Peptides and Related Drugs. (n.d.). Semantic Scholar.[Link]

-

Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). Preprints.org.[Link]

-

Carfilzomib and its degradation products. (n.d.). ResearchGate.[Link]

-

An Update on Oral Administration of Peptides to Achieve Systemic Delivery. (2023). Drug-dev.com.[Link]

-

Caco-2 Permeability Assay. (n.d.). Evotec.[Link]

-

9.6. Epoxide reactions. (n.d.). Lumen Learning.[Link]

-

Permeability Assay on Caco-2 Cells. (n.d.). Bienta.[Link]

-

study of forced degradation behaviour of a novel proteasome- inhibiting anticancer drug by. (2009). IJPSR.[Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PMC - NIH.[Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.[Link]

-

Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). PubMed.[Link]

-

Stability and potential degradation of the α′,β′-epoxyketone pharmacophore on ZnO nanocarriers: insights from reactive molecular dynamics and density functional theory calculations. (2023). RSC Publishing.[Link]

-

Regulatory Considerations for Peptide Drug Products. (2013). Regulations.gov.[Link]

-

Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib. (n.d.). PMC - NIH.[Link]

-

Caco-2 Permeability Assay. (n.d.). Creative Bioarray.[Link]

-

Proposed structures of degradation products. (n.d.). ResearchGate.[Link]

-

STUDY OF FORCED DEGRADATION BEHAVIOUR OF A NOVEL PROTEASOME-INHIBITING ANTICANCER DRUG BY LC-MS AND DEVELOPMENT OF A VALIDATED STABILITY-INDICATING ASSAY METHOD. (2019). IJPSR.[Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.[Link]

-

Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho.[Link]

-

What is the mechanism of Carfilzomib?. (2024). Patsnap Synapse.[Link]

-

Mechanisms Of Epoxide Reactions. (n.d.). ACS Publications.[Link]

-

Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. (n.d.). PMC - NIH.[Link]

-

Epoxide. (n.d.). Wikipedia.[Link]

-

9.6: Epoxide reactions. (2020). Chemistry LibreTexts.[Link]

-

Development of Macrocyclic Peptides Containing Epoxyketone with Oral Availability as Proteasome Inhibitors. (2018). PubMed.[Link]

-

Stability Issues of Peptide Drugs and Their Solutions. (2024). Yanfen Biotech.[Link]

Sources

- 1. Stability and potential degradation of the α′,β′-epoxyketone pharmacophore on ZnO nanocarriers: insights from reactive molecular dynamics and density ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00902E [pubs.rsc.org]

- 2. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 3. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. Epoxide - Wikipedia [en.wikipedia.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. ijpsr.com [ijpsr.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 13. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]

- 14. ijpsr.com [ijpsr.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijsra.net [ijsra.net]

- 18. bachem.com [bachem.com]

- 19. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of Macrocyclic Peptides Containing Epoxyketone with Oral Availability as Proteasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. Caco-2 Permeability | Evotec [evotec.com]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Function of the Boc Protecting Group

Abstract

In the intricate field of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-fidelity outcomes. Among these, the tert-butyloxycarbonyl (Boc) group stands as a foundational tool, pivotal in the development and evolution of solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the Boc protecting group's function in amino acid synthesis. We will delve into the chemical principles governing its application, provide detailed experimental protocols for its introduction and removal, and analyze its strategic advantages and limitations. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and refine their application of Boc chemistry.

Introduction: The Imperative for Amine Protection in Peptide Synthesis

The synthesis of a peptide is a methodical process of forming amide (peptide) bonds between amino acids in a precise sequence. Amino acids, the building blocks of peptides, are bifunctional molecules, possessing both a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH). To prevent uncontrolled polymerization and ensure the formation of the desired peptide sequence, it is essential to temporarily block the reactivity of the α-amino group of one amino acid while its carboxyl group is activated to react with the free amino group of another.[1] This is the fundamental role of a protecting group.[2]

The ideal protecting group must satisfy several critical criteria:

-

It must be introduced onto the amino group efficiently and under conditions that do not compromise the amino acid's stereochemical integrity.

-

It must be stable and inert to the conditions required for peptide bond formation (coupling).

-

It must be removable (deprotected) under conditions that do not cleave the newly formed peptide bonds or other protecting groups on the peptide chain.[1]

The tert-butyloxycarbonyl (Boc) group was one of the first protecting groups to effectively meet these criteria, revolutionizing peptide synthesis and paving the way for the groundbreaking work of Bruce Merrifield in developing Solid-Phase Peptide Synthesis (SPPS).[3]

The Chemistry of the Boc Group: A Tale of Stability and Controlled Lability

The Boc group is a carbamate that effectively masks the nucleophilicity of the α-amino group.[4] Its utility is rooted in a unique balance of stability and controlled, acid-catalyzed lability.[1]

Key Chemical Properties:

-

Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6] This deprotection is facile due to the formation of a stable tertiary carbocation (tert-butyl cation) intermediate.[2]

-

Base and Nucleophile Stability: N-Boc-protected amino acids exhibit exceptional stability in the presence of bases and a wide array of nucleophiles.[7] This allows for selective reactions at other functional groups within the molecule.

-

Orthogonality: The Boc group is stable under conditions of catalytic hydrogenation, a method often used to remove other protecting groups like the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is a significant advantage in complex, multi-step synthetic strategies.[4]

Mechanism of Boc Protection

The introduction of the Boc group onto an amino acid is typically achieved through a nucleophilic acyl substitution reaction. The most common reagent for this purpose is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[8][9]

The reaction is generally performed under basic conditions, which serve to deprotonate the amino group, thereby increasing its nucleophilicity.[9] The nucleophilic amine then attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[10][11] This forms a tetrahedral intermediate which subsequently collapses, yielding the N-Boc protected amino acid, carbon dioxide, and tert-butanol.[9][11] The release of CO2 gas provides a strong thermodynamic driving force for the reaction.[4]

Caption: Mechanism of Boc protection of an amine.

Mechanism of Boc Deprotection

The removal of the Boc group is the critical step that allows for the stepwise elongation of the peptide chain. This is achieved by treatment with a moderately strong acid, with trifluoroacetic acid (TFA) being the reagent of choice.[10][12]

The mechanism proceeds via several key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2][13]

-

Carbocation Formation: The protonated carbamate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[10][13]

-

Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[10][14]

-

Amine Salt Formation: The newly liberated amine is then protonated by the acid, forming an amine salt.[13]

The tert-butyl cation generated during deprotection can potentially alkylate nucleophilic side chains of certain amino acids (e.g., Tryptophan, Methionine).[15][16] To prevent this side reaction, "scavengers" such as anisole or thioanisole are often added to the deprotection solution to trap the carbocation.[15]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was the original approach used in Merrifield's SPPS.[17] It involves the stepwise assembly of a peptide chain while it is anchored to an insoluble polymer support (resin).[3][10]

The cyclical process of Boc-based SPPS can be summarized as follows:

-

Attachment: The first Boc-protected amino acid is covalently attached to the solid support.[10]

-

Deprotection: The Boc group is removed from the resin-bound amino acid using TFA.[10]

-

Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to liberate the free amine.[3]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine on the resin.[10]

-

Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[10]

-

Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF).[6][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. peptide.com [peptide.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 17. chempep.com [chempep.com]

A Comprehensive Spectroscopic and Methodological Guide to ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic signature of ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE, a chiral building block of significant interest in medicinal chemistry and organic synthesis.[1][2] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a cohesive understanding of the molecule's spectral characteristics, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies presented are designed to be robust and self-validating, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Significance of a Chiral Epoxide

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly peptidomimetics and enzyme inhibitors. Its rigidified cyclohexylalanine backbone, coupled with the reactive epoxide moiety, offers a unique scaffold for introducing stereochemically defined functionalities.[1] The erythro configuration of the epoxide is crucial for its subsequent stereospecific ring-opening reactions, making unambiguous characterization paramount.[2] This guide will dissect the key spectroscopic features that confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon and proton environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the N-Boc protecting group, the cyclohexylalanine side chain, and the epoxide ring.

Expected ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift |

| ~4.5 - 5.0 | d | 1H | NH | The amide proton is deshielded due to the inductive effect of the adjacent nitrogen and carbonyl group. Its chemical shift can be broad and solvent-dependent. |

| ~3.8 - 4.2 | m | 1H | α-CH | This proton is adjacent to the electron-withdrawing nitrogen atom, resulting in a downfield shift. |

| ~2.9 - 3.2 | m | 1H | Epoxide CH | Protons on the epoxide ring typically appear in this region due to ring strain and the electronegativity of the oxygen atom.[3] |

| ~2.6 - 2.8 | m | 1H | Epoxide CH | The diastereotopic nature of the epoxide protons leads to distinct chemical shifts and coupling patterns. |

| ~2.5 - 2.7 | m | 1H | Epoxide CH₂ | These protons are also on the epoxide ring. |

| ~1.6 - 1.8 | m | 6H | Cyclohexyl CH₂ | The methylene protons of the cyclohexyl group appear in the aliphatic region. |

| ~1.45 | s | 9H | Boc (t-butyl) | The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet.[4] |

| ~0.8 - 1.3 | m | 5H | Cyclohexyl CH, CH₂ | The remaining protons of the cyclohexyl ring. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a high-resolution probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 32 scans for adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds to ensure full relaxation of protons.

-

Acquisition Time (aq): At least 3 seconds for good resolution.

-

Spectral Width (sw): 0 to 12 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Chemical Shift |

| ~170 - 175 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded. |

| ~80 | Quaternary C (Boc) | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atoms. |

| ~55 - 60 | α-CH | The alpha-carbon is attached to the nitrogen atom. |

| ~45 - 55 | Epoxide CH, CH₂ | The carbons of the strained epoxide ring appear in this region. |

| ~30 - 40 | Cyclohexyl CH, CH₂ | Carbons of the cyclohexyl ring. |

| ~28 | CH₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

| ~25 - 27 | Cyclohexyl CH₂ | Carbons of the cyclohexyl ring. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512 to 1024 scans are typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0 to 200 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in this compound.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |

| ~3300 - 3400 | Medium, Sharp | N-H Stretch | Amide N-H bond |

| ~2850 - 2950 | Strong | C-H Stretch | Aliphatic C-H bonds in the cyclohexyl and Boc groups |

| ~1700 - 1720 | Strong | C=O Stretch | Carbonyl of the Boc protecting group |

| ~1500 - 1530 | Medium | N-H Bend | Amide N-H bond |

| ~1240 - 1280 | Strong | C-O-C Asymmetric Stretch | Epoxide ring vibration[5] |

| ~1160 - 1170 | Strong | C-O Stretch | Carbamate C-O bond |

| ~840 - 950 | Medium to Strong | C-O-C Symmetric Stretch | Epoxide ring vibration[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

-

Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

-

Data Analysis: The instrument software will automatically subtract the background and display the absorbance spectrum of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 270.20638 |

| [M+Na]⁺ | 292.18832 |

| [M+K]⁺ | 308.16226 |

| [M-H]⁻ | 268.19182 |

Data predicted by PubChemLite.[6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Parameters:

-

Ionization Mode: Positive and negative ion modes should be run in separate experiments.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas Pressure: Optimized for stable spray.

-

Drying Gas Flow and Temperature: Adjusted to ensure efficient desolvation.

-

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

Visualizing Molecular Structure and Fragmentation

Caption: Molecular structure of this compound.

Caption: Plausible ESI-MS fragmentation pathway for the protonated molecule.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data and protocols presented in this guide offer a robust framework for researchers to confidently identify and assess the purity of this important synthetic intermediate. Adherence to these methodologies will ensure high-quality, reproducible results, which are essential for advancing drug discovery and development programs.

References

-

ResearchGate. (n.d.). Numeration of atoms in epoxides 1–7; (b) 1H-NMR spectra fragments.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

Sociedade Brasileira de Química. (2021). A New Synthetic Route and Comprehensive Topological Study of a Benzimidazole Derivative. Retrieved from [Link]

-

The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]

-

Cours neuro. (n.d.). General methods. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H27NO3). Retrieved from [Link]

-

PubChem. (n.d.). Tert-butoxycarbonylalanine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization, and Nucleophilic Ring Opening Reactions of Cyclohexyl-Substituted β-Haloamines and Aziridinium ions. Retrieved from [Link]

-

ScienceDirect. (n.d.). Oxidative dearomatic approach towards the synthesis of erythrina skeleton. Retrieved from [Link]

-

ChemRxiv. (n.d.). Photochemical epoxidation for the mass spectrometric elucidation of lipid structures. Retrieved from [Link]

-

PMC - NIH. (n.d.). Comprehensive lipid structure annotation via photochemical epoxidation and mass spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. erythro-N-Boc-D-phenylalanine epoxide | 98818-34-9 | Benchchem [benchchem.com]

- 3. marinelipids.ca [marinelipids.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. PubChemLite - this compound (C15H27NO3) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Diastereoselective synthesis of erythro amino epoxides

Application Note: Diastereoselective Synthesis of Erythro -Amino Epoxides

Executive Summary

The biological activity of these inhibitors is strictly governed by the stereochemistry of the central core. Specifically, the erythro (syn) configuration is frequently required to mimic the transition state of peptide bond hydrolysis. While several routes exist, the diastereoselective reduction of

This application note details the optimized protocol for synthesizing erythro-

Mechanistic Basis & Strategic Overview

The Stereoselectivity Challenge

Synthesizing amino epoxides requires controlling two contiguous stereocenters. When starting from a chiral pool amino acid (e.g., L-Phenylalanine), the stereocenter at the

Route Selection: Haloketone vs. Ylide Addition

Two primary strategies dominate the field. We utilize Route A for erythro targets due to its superior diastereomeric excess (de).

| Feature | Route A: Haloketone Reduction (Recommended) | Route B: Sulfur Ylide Addition |

| Key Step | Hydride reduction of | Reaction of sulfur ylide with |

| Selectivity | Erythro (Syn) favored (Felkin-Anh) | Threo (Anti) favored (Anti-Felkin) |

| Diastereomeric Ratio | Typically >90:10 (up to >99:1 with optimization) | Typically 20:80 to 40:60 (favors threo) |

| Scalability | High (Industrial standard for HIV PIs) | Moderate (Reagent stability issues) |

Mechanism of Stereocontrol (The "Erythro" Outcome)

The stereochemistry is determined during the reduction of the chloroketone.[1]

-

Felkin-Anh Model: The bulky

-protecting group (Boc/Cbz) and the side chain orient themselves to minimize steric strain. -

Hydride Attack: The hydride nucleophile attacks the carbonyl from the less hindered face (the Si-face for L-amino acids), leading to the syn (erythro) chlorohydrin.

-

Cyclization: Base-mediated deprotonation of the alcohol followed by intramolecular

attack on the primary alkyl chloride yields the epoxide. Since the leaving group is on a non-chiral primary carbon, the stereochemistry of the epoxide is strictly defined by the reduction step.

Figure 1: Synthetic pathway highlighting the critical stereodetermining reduction step.[1]

Detailed Experimental Protocol

Target Molecule: (1S, 2S)-[1-(Oxiran-2-yl)-2-phenylethyl]carbamic acid tert-butyl ester (Boc-L-Phe-Epoxide).

Starting Material:

Phase 1: Synthesis of the Chloroketone

Safety Note: This step utilizes Diazomethane. Perform only in a dedicated fume hood with blast shielding. Do not use ground glass joints. Alternatively, use TMS-Diazomethane (safer, though more expensive).

-

Activation: Dissolve

-Boc-L-Phenylalanine (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -15°C. -

Mixed Anhydride Formation: Add

-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise. Stir for 15 min. A white precipitate ( -

Diazotization: Filter the mixture quickly under Argon to remove salts (or use the crude suspension if scaling down). Add the filtrate to a solution of diazomethane (approx. 15 mmol, generated from Diazald) in diethyl ether at 0°C. Stir for 1 hour, then warm to RT.

-

Checkpoint: TLC should show complete consumption of the mixed anhydride.

-

-

Halogenation: Cool the diazoketone solution to 0°C. Bubble dry HCl gas (or add 4M HCl in dioxane) dropwise until nitrogen evolution ceases.

-

Workup: Wash with saturated

and brine. Dry over -

Purification: Recrystallize from hexane/ethyl acetate.

-

Yield Target: 80-90%.

-

Stability: Store at -20°C (prone to racemization if left in solution at RT).

-

Phase 2: Diastereoselective Reduction (The Critical Step)

This step defines the erythro vs. threo ratio.

-

Solvent Selection: Dissolve the chloroketone (5 mmol) in absolute Ethanol (25 mL).

-

Note: Methanol can be used, but Ethanol often provides marginally better selectivity for bulky side chains.

-

-

Reduction: Cool to -78°C. Add

(1.5 eq) in one portion.-

Optimization: For difficult substrates, adding

(1.5 eq) (Luche reduction conditions) can enhance erythro selectivity by chelating the carbonyl and enforcing the Felkin-Anh approach.

-

-

Monitoring: Stir at -78°C for 1 hour, then allow to warm to 0°C. Monitor by HPLC or TLC.

-

Quench: Quench with saturated

solution. Extract with Ethyl Acetate. -

Analysis: Analyze the crude chlorohydrin by

-NMR. The erythro isomer typically displays a smaller coupling constant (

Phase 3: Epoxide Formation

-

Cyclization: Dissolve the crude chlorohydrin in Ethanol/THF (1:1). Add KOH (1.5 eq) dissolved in a minimum amount of water (or use ethanolic KOH).

-

Reaction: Stir at Room Temperature for 1-2 hours.

-

Workup: Dilute with water, extract with ether/EtOAc. Wash with brine, dry, and concentrate.

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc 4:1).

Data Analysis & Validation

Diastereomeric Selectivity by Reducing Agent

The choice of reducing agent significantly impacts the Erythro:Threo ratio.

| Reducing Agent | Conditions | Erythro : Threo Ratio | Yield (%) |

| EtOH, -78°C | 85 : 15 | 92 | |

| THF, -78°C | 60 : 40 | 88 | |

| 92 : 8 | 90 | ||

| MeOH, -78°C | >95 : 5 | 95 | |

| L-Selectride | THF, -78°C | 10 : 90 (Reversal - favors Threo) | 85 |

Table 1: Impact of reducing conditions on stereochemical outcome for Phenylalanine-derived chloroketones.

Quality Control Parameters

-

Optical Rotation: Compare

with literature values to ensure no racemization occurred at the -

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10). The erythro isomer usually elutes second.

Troubleshooting & Optimization

Problem: Low Diastereoselectivity (< 80% Erythro)

-

Cause: Temperature control failure or insufficient steric bulk on the protecting group.

-

Solution: Ensure reaction temperature remains strictly at -78°C during hydride addition. Switch from Boc to the bulkier Dibenzyl amino protecting group, which significantly enhances Felkin-Anh selectivity (often >99:1).

Problem: Racemization of Starting Material

-

Cause: Basic conditions during mixed anhydride formation or prolonged exposure to HCl.

-

Solution: Use

-methylmorpholine (weaker base) instead of Triethylamine. Limit HCl exposure time during chloroketone formation; stop immediately upon cessation of

Problem: Incomplete Cyclization

-

Cause: Equilibrium issues or poor solubility.

-

Solution: Ensure the base (KOH/NaOH) is fully active. If using carbonate bases, switch to hydroxide.

References

-

Barluenga, J., et al. (1995).[2] "Highly Diastereoselective Synthesis of Threo or Erythro Aminoalkyl Epoxides from

-Amino Acids." The Journal of Organic Chemistry. Link -

Rotella, D. P. (1995).[3] "Stereoselective synthesis of erythro

-amino epoxides." Tetrahedron Letters. Link -

Luly, J. R., et al. (1987).

-amino acids." The Journal of Organic Chemistry. Link -

Concellón, J. M., et al. (2005).[4] "Regioselective ring opening of amino epoxides with nitriles." The Journal of Organic Chemistry. Link

-

Reetz, M. T. (1999). "Synthesis of Amino Alcohols and Amino Epoxides." Chemical Reviews. Link

Sources

- 1. ch.biu.ac.il [ch.biu.ac.il]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. "Stereoselective Synthesis of Erythro Α-Amino Epoxides" by David Rotella [digitalcommons.montclair.edu]

- 4. Regioselective ring opening of amino epoxides with nitriles: an easy synthesis of (2R,3S)- and (2S,3S)-1,3-diaminoalkan-2-ols with differently protected amine functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE for Advanced Bioconjugation

Authored by: A Senior Application Scientist

Introduction: A Strategic Overview of ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE in Bioconjugation

This compound is a chiral building block increasingly recognized for its utility in medicinal chemistry and bioconjugation.[1] Its structure is distinguished by three key features: a reactive epoxide ring, a bulky cyclohexylalanine side chain, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination of functionalities makes it a versatile tool for covalently modifying biomolecules, particularly proteins and peptides, to create novel therapeutics, diagnostics, and research reagents.

The high degree of ring strain in the three-membered epoxide ring makes it susceptible to nucleophilic attack, enabling the formation of stable covalent bonds with various functional groups found on biomolecules.[2] This reactivity is central to its application in bioconjugation. The Boc protecting group on the nitrogen atom can be readily removed under acidic conditions, providing a secondary site for further functionalization if desired.[2] This application note provides a comprehensive guide to the principles and protocols for utilizing this compound in bioconjugation workflows.

The Chemistry of Epoxide-Based Bioconjugation: Mechanism and Specificity

The core of this bioconjugation technique lies in the ring-opening reaction of the epoxide. This reaction is initiated by a nucleophilic attack on one of the electrophilic carbons of the epoxide ring.[3] In the context of bioconjugation, the primary nucleophiles are the side chains of specific amino acid residues within a protein.

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack.[4][5] The reaction conditions, particularly pH, play a critical role in the reaction rate and selectivity.

-

Under neutral to basic conditions (pH > 7): Nucleophilic residues such as the ε-amino group of lysine, the thiol group of cysteine, and the imidazole group of histidine are deprotonated and thus more nucleophilic. They can directly attack the epoxide ring.[6]

-

Under acidic conditions (pH < 7): The epoxide oxygen can become protonated, which activates the ring and makes the carbons more electrophilic. However, acidic conditions can also lead to protein denaturation and hydrolysis of the epoxide, so careful optimization is required.[4][6]

The general mechanism for the reaction of a protein nucleophile with this compound is depicted below:

Caption: SN2 reaction mechanism of epoxide ring-opening.

Experimental Protocols: From Reagents to Purified Bioconjugate

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a model protein.

Materials and Reagents

-

This compound

-

Target protein (e.g., Bovine Serum Albumin, BSA)

-

Coupling Buffer: 100 mM sodium bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing or centrifugal ultrafiltration devices (with appropriate molecular weight cut-off)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized water

-

Spectrophotometer

-

SDS-PAGE system

-

Mass spectrometer (optional)

Experimental Workflow

The overall workflow for the bioconjugation process is outlined below:

Caption: Bioconjugation experimental workflow.

Step-by-Step Protocol

-

Protein Preparation:

-

Dissolve the target protein in the Coupling Buffer to a final concentration of 5-10 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris) as these will compete with the protein for reaction with the epoxide.

-

-

Epoxide Stock Solution:

-

Prepare a 100 mM stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the epoxide stock solution to the protein solution while gently vortexing. A starting point is a 20-fold molar excess of the epoxide over the protein.

-

Incubate the reaction mixture at room temperature for 4-24 hours with gentle shaking. For more stable ligands, the temperature can be increased to 37-45°C to accelerate the reaction.[7]

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. The primary amine in Tris will react with and consume any remaining unreacted epoxide.

-

Incubate for an additional 1-2 hours at room temperature.[7]

-

-

Purification of the Bioconjugate:

-

Remove the unreacted epoxide and quenching reagent by dialysis against PBS at 4°C with several buffer changes, or by using centrifugal ultrafiltration devices.

-

-

Characterization of the Bioconjugate:

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unmodified protein.

-

For a more precise characterization, determine the degree of labeling (DOL) using mass spectrometry (MALDI-TOF or ESI-MS).

-

Optimization and Characterization Strategies

Achieving the desired level of conjugation requires careful optimization of several reaction parameters.

Key Optimization Parameters

| Parameter | Rationale | Recommended Range |

| Molar Ratio (Epoxide:Protein) | Controls the degree of labeling. Higher ratios lead to more modifications. | 10:1 to 100:1 |

| pH | Influences the nucleophilicity of amino acid side chains. | 8.0 - 9.5 for amine conjugation |

| Reaction Time | Determines the extent of the reaction. | 4 - 24 hours |

| Temperature | Affects the reaction rate. Higher temperatures can speed up the reaction but may also lead to protein denaturation. | Room Temperature to 45°C |

| Protein Concentration | Higher concentrations can increase reaction efficiency but may also lead to aggregation. | 1 - 10 mg/mL |

Analytical Techniques for Characterization

| Technique | Purpose | Expected Outcome |

| SDS-PAGE | To visually confirm conjugation and assess purity. | A band shift to a higher molecular weight for the conjugate compared to the native protein. |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | To determine the precise mass of the conjugate and calculate the Degree of Labeling (DOL). | A mass spectrum showing peaks corresponding to the unmodified protein and the protein with one or more epoxide molecules attached. |

| HPLC (Size-Exclusion, Reverse-Phase) | For purification and to assess the homogeneity of the conjugate population. | Separation of the conjugate from unreacted protein and reagents. |

| UV-Vis Spectroscopy | To determine protein concentration. | Measurement of absorbance at 280 nm. |

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Targeted Drug Delivery: This epoxide can be used to conjugate cytotoxic drugs to antibodies, creating antibody-drug conjugates (ADCs) that specifically target cancer cells.[8]

-

Peptide Synthesis and Modification: It serves as a building block for creating cyclic peptides with enhanced stability and bioactivity.[1]

-

Enzyme Inhibitors: The hydroxyethylamine scaffold formed after ring-opening is a known pharmacophore in the design of enzyme inhibitors, such as those targeting HIV protease.[2][9]

-

Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with this epoxide for applications in biosensors and diagnostics.[1][10]

Epoxides are a suitable option in drug design, particularly in the development of anticancer agents.[11]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Insufficient molar excess of epoxide- Suboptimal pH- Short reaction time | - Increase the molar ratio of epoxide to protein- Optimize the pH of the coupling buffer (typically 8.0-9.5)- Increase the reaction time |

| Protein Precipitation | - High concentration of organic solvent from the epoxide stock- Protein instability at the reaction temperature or pH | - Keep the volume of the organic solvent to <10% of the total reaction volume- Perform the reaction at a lower temperature (e.g., 4°C)- Screen for a more suitable buffer system |

| Non-specific Binding | - Inadequate quenching of the reaction- Insufficient purification | - Ensure complete quenching with a primary amine- Perform extensive dialysis or use a desalting column for purification |

| Broad Peak in HPLC/Mass Spec | - Heterogeneous conjugation (multiple sites of modification) | - This is often inherent to amine-reactive chemistry. For more site-specific conjugation, consider targeting cysteine residues or using enzymatic ligation methods. |

References

-

Amerigo Scientific. (n.d.). Erythro-N-Boc-L-3-bromophenylalanine epoxide. Retrieved from [Link]

-

Alocci, M. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. Transformation Tutoring. Retrieved from [Link]

-

IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

-

Tavares, L. C., & Rola, F. M. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 201, 112327. Retrieved from [Link]

-

MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

-

PubMed. (2014). Epoxyalcohols: bioactivation and conjugation required for skin sensitization. Retrieved from [Link]

-

Echo BioSystems. (n.d.). Protocol for Conjugation of a Biomolecule to Epoxy Particles. Retrieved from [Link]

-

ResearchGate. (2025). Graphene Oxide Functionalization Via Epoxide Ring Opening In Bioconjugation Compatible Conditions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioconjugation chemistry for use with the microcontact printer. Retrieved from [Link]

-

YouTube. (2020). Organic Chemistry Lessons - Reactions of Epoxides. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. erythro-N-Boc-D-phenylalanine epoxide | 98818-34-9 | Benchchem [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. transformationtutoring.com [transformationtutoring.com]

- 5. researchgate.net [researchgate.net]

- 6. jsynthchem.com [jsynthchem.com]

- 7. Protocol for Conjugation of a Biomolecule to Epoxy Particles [echobiosystems.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE in Drug Development

Introduction: The Strategic Role of Peptidyl Epoxides in Cysteine Protease Inhibition